Cas no 2225174-70-7 ([5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID)
![[5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID structure](https://ja.kuujia.com/scimg/cas/2225174-70-7x500.png)
[5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID 化学的及び物理的性質
名前と識別子
-
- [5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID
- AT14652
- 2225174-70-7
- [5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronicacid
- CS-0177333
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- MDL: MFCD18258332
- インチ: 1S/C6H4BClF3NO2/c8-4-2-12-5(6(9,10)11)1-3(4)7(13)14/h1-2,13-14H
- InChIKey: KCJYCOMFYYZLDU-UHFFFAOYSA-N
- ほほえんだ: B(C1=C(C=NC(C(F)(F)F)=C1)Cl)(O)O
計算された属性
- せいみつぶんしりょう: 224.9975707g/mol
- どういたいしつりょう: 224.9975707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.4Ų
[5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C903790-25mg |
[5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID |
2225174-70-7 | 95% | 25mg |
¥2,970.00 | 2022-09-02 | |
A2B Chem LLC | BA07968-5g |
[5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
2225174-70-7 | 95% | 5g |
$1207.00 | 2024-04-20 | |
eNovation Chemicals LLC | D972268-2g |
5-chloro-2-(trifluoromethyl)-4-pyridinylboronic acid |
2225174-70-7 | 95% | 2g |
$1980 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C903790-5mg |
[5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID |
2225174-70-7 | 95% | 5mg |
¥898.20 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C903790-100mg |
[5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID |
2225174-70-7 | 95% | 100mg |
¥8,280.00 | 2022-09-02 | |
eNovation Chemicals LLC | D972268-2g |
5-chloro-2-(trifluoromethyl)-4-pyridinylboronic acid |
2225174-70-7 | 95% | 2g |
$1980 | 2024-08-03 | |
Chemenu | CM515035-1g |
[5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
2225174-70-7 | 95% | 1g |
$437 | 2022-06-11 | |
eNovation Chemicals LLC | D972268-2g |
5-chloro-2-(trifluoromethyl)-4-pyridinylboronic acid |
2225174-70-7 | 95% | 2g |
$1980 | 2025-02-24 | |
A2B Chem LLC | BA07968-1g |
[5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
2225174-70-7 | 95% | 1g |
$391.00 | 2024-04-20 |
[5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
[5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACIDに関する追加情報
Introduction to [5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID (CAS No. 2225174-70-7)
[5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID (CAS No. 2225174-70-7) is a highly specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various bioactive molecules and advanced materials. The presence of both chloro and trifluoromethyl substituents on the pyridine ring endows it with distinct electronic and steric properties, making it a valuable intermediate in multiple synthetic pathways.
The boronic acid moiety in the compound's structure is particularly noteworthy, as boronic acids are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds, a critical step in the synthesis of complex organic molecules, including many pharmaceuticals. The 5-chloro and 2-(trifluoromethyl) substituents further enhance the reactivity and selectivity of the boronic acid, allowing for precise control during synthetic transformations.
In recent years, there has been a surge in research focusing on the development of novel boronic acid derivatives for their potential applications in drug discovery and material science. The 5-chloro-2-(trifluoromethyl)pyridin-4-yl scaffold has emerged as a versatile building block, enabling the creation of diverse molecular architectures with tailored properties. For instance, studies have demonstrated its effectiveness in generating novel heterocyclic compounds that exhibit promising biological activities.
One of the most compelling aspects of [5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID is its role in the development of small-molecule inhibitors targeting various therapeutic pathways. Researchers have leveraged its unique chemical properties to design compounds that interact selectively with biological targets, thereby reducing off-target effects. This has been particularly relevant in the quest for more effective and safer drugs. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it an attractive feature for drug design.
Moreover, the compound's potential applications extend beyond pharmaceuticals into the realm of advanced materials. The 5-chloro and trifluoromethyl substituents contribute to its stability under various conditions, making it suitable for use in high-performance polymers and coatings. These materials often require stringent chemical resistance and thermal stability, which can be imparted by incorporating such functional groups into their backbone structures.
Recent advancements in computational chemistry have further highlighted the significance of [5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing more potent inhibitors. These computational approaches are increasingly being integrated with experimental techniques to accelerate drug discovery pipelines. The ability to predictably modify the compound's structure to achieve desired properties underscores its importance as a synthetic intermediate.
The synthesis of [5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps typically include halogenation reactions followed by borylation processes. The careful selection of reagents and catalysts ensures high yields and purity, which are crucial for downstream applications. Advances in catalytic systems have further refined these processes, making them more efficient and environmentally friendly.
In conclusion, [5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID represents a significant advancement in organoboron chemistry with broad implications for pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop innovative bioactive molecules and high-performance materials. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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